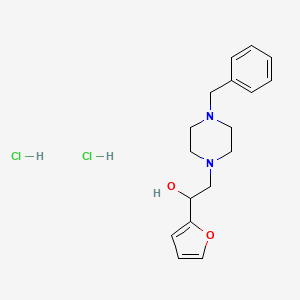

2-(4-Benzylpiperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride

Description

Properties

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-1-(furan-2-yl)ethanol;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2.2ClH/c20-16(17-7-4-12-21-17)14-19-10-8-18(9-11-19)13-15-5-2-1-3-6-15;;/h1-7,12,16,20H,8-11,13-14H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUGDAOJCRQMLQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)CC(C3=CC=CO3)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-benzylpiperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Chemical Formula: C15H20N2O2·2HCl

- Molecular Weight: 320.25 g/mol

- CAS Number: 857334-79-3

Research indicates that this compound may exhibit a range of biological activities, primarily through interactions with various receptors and enzymes:

- Tyrosinase Inhibition: Similar compounds have shown significant inhibitory effects on tyrosinase, an enzyme crucial for melanin production. For instance, derivatives containing furan structures have demonstrated potent tyrosinase inhibition with IC50 values as low as 0.0433 µM, indicating a strong potential for treating hyperpigmentation disorders .

- Histamine Receptor Modulation: The piperazine moiety suggests potential activity at histamine receptors, which are involved in various physiological responses including allergic reactions and neurotransmission. Compounds with similar structures have been investigated as histamine H3 receptor antagonists/inverse agonists, indicating the potential for neuropharmacological applications .

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound 8 | Tyrosinase Inhibitor | 0.0433 | |

| Compound X | H3 Receptor Antagonist | N/A | |

| Compound Y | Antimicrobial Activity | 12.5 |

Case Study 1: Tyrosinase Inhibition

A study conducted on furan-chalcone derivatives highlighted the structure-activity relationship (SAR) that influences tyrosinase inhibition. The presence of specific functional groups on the phenyl ring significantly affected the inhibitory potency against tyrosinase. The results indicated that compounds with hydroxyl and methoxy groups exhibited enhanced inhibitory activities compared to those without these modifications .

Case Study 2: Histamine Receptor Interaction

In another investigation, a series of piperazine derivatives were synthesized and tested for their activity at histamine receptors. The findings suggested that modifications to the piperazine structure could enhance receptor binding affinity and selectivity, paving the way for new treatments for conditions like allergies and anxiety disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

Pharmacological and Physicochemical Implications

a. Piperazine Substitutions

- Benzyl vs. Diphenylmethyl (Decloxizine) : The benzyl group in the target compound offers moderate lipophilicity compared to the bulkier diphenylmethyl in Decloxizine, which may reduce blood-brain barrier penetration but improve peripheral activity .

- Benzyl vs.

b. Ethanol-Linked Moieties

- Furan-2-yl vs. Purine (CAS 24951-05-1) : The furan ring’s smaller size and ether oxygen may reduce steric hindrance compared to the purine base, favoring interactions with smaller enzymatic pockets. However, the purine moiety could confer nucleoside-like activity, absent in the target compound .

- Furan vs. 2-Methoxyphenoxy (CAS 54414-74-3): The methoxyphenoxy group’s hydrogen-bonding capacity may enhance solubility, while the furan’s rigidity could limit conformational flexibility, affecting binding kinetics .

c. Salt Forms and Solubility

Research Findings and Functional Insights

- Receptor Binding : The benzyl group in the target compound likely interacts with hydrophobic receptor domains, as seen in Decloxizine’s antihistaminic activity . In contrast, Levocetirizine’s chlorophenyl group enhances specificity for histamine H1 receptors .

- Metabolic Stability : The furan ring may undergo oxidative metabolism via cytochrome P450 enzymes, whereas the benzo[d][1,3]dioxole group in CAS 24951-05-1 could resist oxidation due to its electron-donating methylenedioxy bridge .

- Solubility-Bioavailability Trade-offs : While the dihydrochloride form ensures solubility, the benzyl group’s lipophilicity may balance membrane permeability, as observed in analogs like CAS 54414-74-3 .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Benzylpiperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride, and how are intermediates validated?

- Methodology : The synthesis typically involves multi-step reactions, such as nucleophilic substitution to form the piperazine-furan backbone, followed by hydrochlorination. Key intermediates (e.g., benzylpiperazine derivatives) are characterized via H/C NMR and LC-MS to confirm structural integrity . Purification often employs column chromatography or recrystallization, with purity assessed by HPLC (>98%) using mobile phases like methanol-sodium acetate buffer (65:35, pH 4.6) .

Q. Which spectroscopic and chromatographic techniques are critical for verifying the compound’s identity and purity?

- Methodology :

- NMR Spectroscopy : H NMR (DMSO-d6) identifies proton environments (e.g., furan C-H protons at δ 7.4–7.6 ppm, piperazine N-CH2 at δ 2.5–3.0 ppm) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are used to quantify purity. System suitability tests ensure resolution from impurities (e.g., tailing factor <2) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 357.18) .

Advanced Research Questions

Q. How can computational modeling guide the design of experiments for studying this compound’s receptor-binding mechanisms?

- Methodology :

- Quantum Chemical Calculations : Use density functional theory (DFT) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic regions in the furan and piperazine moieties .

- Molecular Docking : Simulate interactions with biological targets (e.g., GPCRs) using AutoDock Vina. Validate predictions with SPR (surface plasmon resonance) to measure binding affinity (KD values) .

Q. What experimental strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

- Methodology :

- Dose-Response Optimization : Use factorial design (e.g., Box-Behnken) to evaluate variables like solubility (DMSO concentration) and metabolic stability (microsomal assays) .

- Pharmacokinetic Profiling : Conduct LC-MS/MS bioanalysis of plasma/tissue samples to correlate in vitro IC50 with in vivo exposure (AUC) .

Q. How does the benzylpiperazine substituent influence the compound’s reactivity compared to other piperazine derivatives?

- Methodology :

- Comparative Kinetics : Perform Hammett analysis using substituted piperazines (e.g., 4-methylpiperazine vs. 4-phenylpiperazine) to assess electronic effects on reaction rates (e.g., SN2 alkylation) .

- X-ray Crystallography : Resolve crystal structures to compare steric hindrance and π-π stacking interactions .

Q. What advanced separation technologies improve the scalability of this compound’s synthesis?

- Methodology :

- Membrane Filtration : Use nanofiltration (MWCO 300–500 Da) to remove low-MW impurities during workup .

- Continuous Flow Reactors : Optimize residence time and temperature for key steps (e.g., ethanolamine coupling) to enhance yield (>85%) and reduce batch variability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC50 values across cell-based assays?

- Methodology :

- Assay Standardization : Include positive controls (e.g., reference inhibitors) and normalize data to cell viability (MTT assay) .

- Meta-Analysis : Apply mixed-effects models to aggregate data from multiple studies, adjusting for variables like cell passage number and serum concentration .

Structural and Functional Analog Studies

Q. What structural analogs of this compound exhibit improved metabolic stability, and how are they designed?

- Methodology :

- Bioisosteric Replacement : Substitute the furan ring with thiophene or pyridine (synthesized via Suzuki-Miyaura coupling) to reduce CYP450-mediated oxidation .

- Deuterium Labeling : Introduce deuterium at metabolically labile sites (e.g., ethanolamine C-H) to prolong half-life (t1/2 > 6 hrs in liver microsomes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.